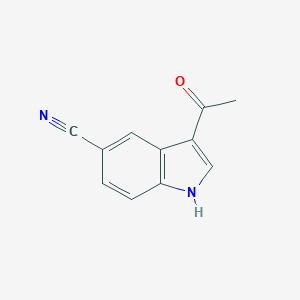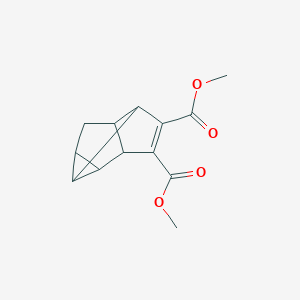
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a chemical compound that has gained significant attention in scientific research. This compound has been found to have potential applications in various fields, including medicine, biochemistry, and materials science. In
科学的研究の応用
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have potential applications in various fields of scientific research. In the field of medicine, this compound has been found to have potential anti-inflammatory and anti-cancer properties. It has also been found to have potential applications in the field of biochemistry, where it can be used to study protein-ligand interactions. In the field of materials science, this compound has been found to have potential applications in the development of new materials with unique properties.
作用機序
The mechanism of action of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes in the body, which can lead to a reduction in inflammation and the growth of cancer cells.
生化学的および生理学的効果
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester has been found to have a number of biochemical and physiological effects. In animal studies, this compound has been found to reduce inflammation and the growth of cancer cells. It has also been found to have potential applications in the treatment of neurological disorders, such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of using 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester in lab experiments is its potential to reduce inflammation and the growth of cancer cells. However, there are also limitations to using this compound in lab experiments. For example, the synthesis of this compound is a complex process that requires specialized equipment and expertise. Additionally, the mechanism of action of this compound is not fully understood, which can make it difficult to design experiments that accurately measure its effects.
将来の方向性
There are a number of future directions for research on 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester. One area of research is the development of new methods for synthesizing this compound that are more efficient and cost-effective. Another area of research is the development of new applications for this compound in the fields of medicine, biochemistry, and materials science. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
合成法
The synthesis of 1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester is a complex process that requires specialized knowledge and equipment. One of the most commonly used methods for synthesizing this compound is through the Diels-Alder reaction. This reaction involves the reaction of a diene with a dienophile to form a cyclohexene ring. The resulting compound is then subjected to a series of chemical reactions to form the final product.
特性
CAS番号 |
16219-84-4 |
|---|---|
製品名 |
1,2,4-Methenopentalene-5,6-dicarboxylic acid, 1,2,3,3a,4,6a-hexahydro-, dimethyl ester |
分子式 |
C13H14O4 |
分子量 |
234.25 g/mol |
IUPAC名 |
dimethyl tetracyclo[4.3.0.02,4.03,7]non-8-ene-8,9-dicarboxylate |
InChI |
InChI=1S/C13H14O4/c1-16-12(14)10-8-5-3-4-6(8)7(4)9(5)11(10)13(15)17-2/h4-9H,3H2,1-2H3 |
InChIキー |
YZQAUJSISPRMIU-UHFFFAOYSA-N |
SMILES |
COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC |
正規SMILES |
COC(=O)C1=C(C2C3C1C4C2C4C3)C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



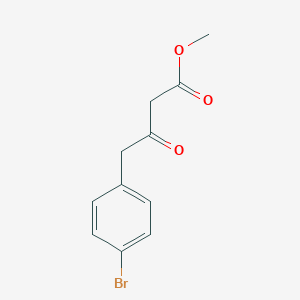
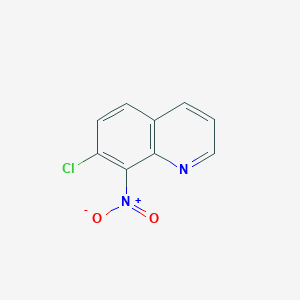
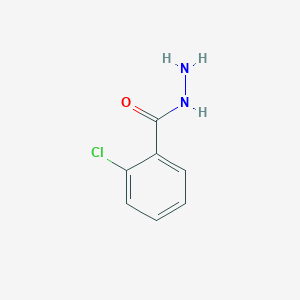
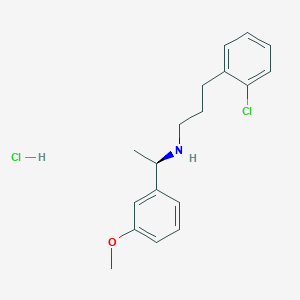
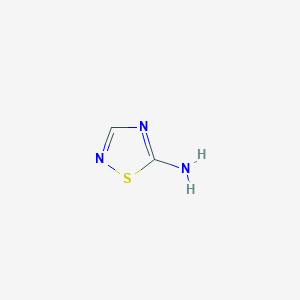
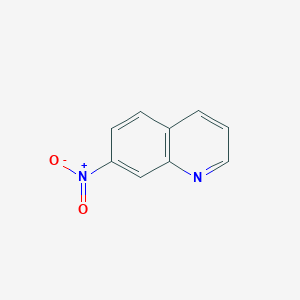
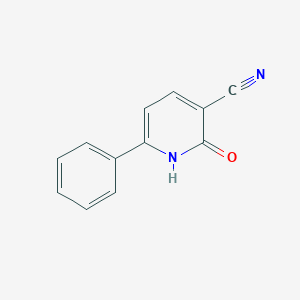
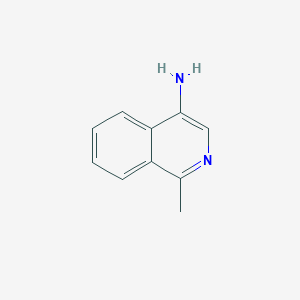
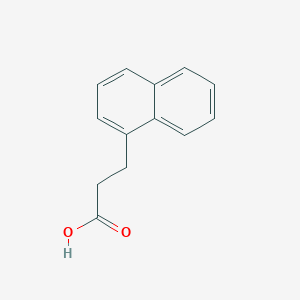
![5',9'-Dibromospiro[1,3-dioxolane-2,10'-pentacyclo[5.3.0.02,5.03,9.04,8]decane]-6'-one](/img/structure/B188577.png)
![N-[(4-Ethylphenyl)sulfonyl]glycine](/img/structure/B188578.png)
![1-[(2-Methylpiperidin-1-yl)methyl]naphthalen-2-ol](/img/structure/B188580.png)
